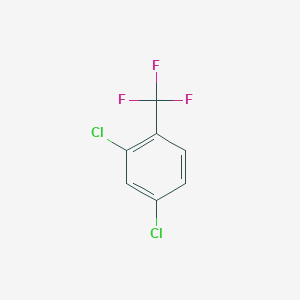

2,4-Dichlorobenzotrifluoride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichlorobenzotrifluoride typically involves a two-step process: chlorination and fluorination .

-

Chlorination:

-

Fluorination:

Reactants: 2,4-Dichlorotrifluorotoluene and anhydrous hydrogen fluoride.

Conditions: The reaction is conducted in a pressurized vessel at 110°C and 1.5-1.7 MPa.

Product: this compound with a purity of 99.1% after distillation and neutralization.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring high yield and purity through optimized reaction conditions and continuous processing techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzotrifluoride undergoes various chemical reactions, including:

-

Nitration:

Reagents: Fuming nitric acid and fuming sulfuric acid.

Conditions: The reaction is performed at 40°C, yielding 2,4-Dichloro-3-nitrobenzotrifluoride.

-

Oxidation and Reduction:

-

Substitution:

Major Products: The major products formed from these reactions include 2,4-Dichloro-3,5-dinitrobenzotrifluoride and other substituted derivatives .

Scientific Research Applications

Synthesis of Chemical Intermediates

2,4-DCBTF serves as a precursor in the synthesis of various agrochemicals and pharmaceuticals. Notably, it can be nitrated to produce 2,4-dichloro-5-nitrobenzotrifluoride, which is an important intermediate for creating substituted trifluoromethyl-diphenyl ethers used as herbicides . The nitration process requires careful monitoring due to the potential for runaway reactions, necessitating detailed thermodynamic and kinetic characterization to ensure safety during production .

Table 1: Key Reactions Involving 2,4-DCBTF

| Reaction Type | Product | Application |

|---|---|---|

| Nitration | 2,4-Dichloro-5-nitrobenzotrifluoride | Herbicide synthesis |

| Fluorination | Various derivatives | Pharmaceutical intermediates |

Environmental Monitoring and Remediation

2,4-DCBTF has been identified as a significant compound in environmental studies, particularly in monitoring groundwater contamination. Research indicates its relevance as an analytical standard for assessing industrial pollutants . Additionally, studies have explored its degradation using advanced materials like zirconia-coated magnetite nanoparticles in Fenton-like processes, highlighting its potential in environmental remediation strategies .

Table 2: Environmental Applications of 2,4-DCBTF

Safety and Handling Considerations

Due to its hazardous nature, 2,4-DCBTF requires stringent safety measures during handling. It is classified as a combustible liquid that can cause severe skin burns and eye damage upon contact . Proper personal protective equipment (PPE) and emergency protocols are essential when working with this compound.

Table 3: Safety Data for 2,4-DCBTF

| Hazard Classification | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | Causes severe skin burns and eye damage |

| Recommended Extinguishing Media | Carbon dioxide (CO₂), dry chemical |

Case Study 1: Nitration Process Monitoring

A study conducted by Maestri et al. examined the nitration of 2,4-DCBTF in multipurpose chemical plants. The research focused on identifying safe operational conditions to prevent runaway reactions by utilizing a combination of thermodynamic data and kinetic modeling . The findings emphasized the importance of precise dosing times to maintain reaction stability.

Case Study 2: Environmental Impact Assessment

Lava et al. investigated the presence of 2,4-DCBTF in groundwater samples to assess the impact of industrial discharges on local water quality. This study demonstrated the compound's utility as an analytical standard for environmental monitoring efforts aimed at mitigating pollution from chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzotrifluoride involves its interaction with specific molecular targets, primarily through electrophilic aromatic substitution reactions . The compound’s high reactivity is attributed to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the benzene ring, which facilitates these reactions .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 320-60-5

- Molecular Formula : C$7$H$3$Cl$2$F$3$

- Molecular Weight : 215.0 g/mol

- Appearance : Colorless liquid with a purity ≥99% .

- Physical Properties :

Structural Analogues and Substituted Derivatives

2,4-Dichloro-5-methylbenzotrifluoride

- CAS No.: 115571-61-4

- Molecular Formula : C$8$H$5$Cl$2$F$3$

- Purity: >97%, with similar applications as a chemical intermediate .

3,5-Dichlorobenzotrifluoride

- CAS No.: 54773-20-5

- Molecular Formula : C$7$H$3$Cl$2$F$3$

- Key Differences :

3,4-Dichlorobenzotrifluoride (DCBTF)

- CAS No.: Not explicitly provided (see evidence 8, 9).

- Regulatory Focus : Recommended for environmental fate studies (e.g., water solubility, soil mobility) under TSCA, highlighting concerns about persistence and bioaccumulation .

Monochloro Derivatives

- 2-Chlorobenzotrifluoride (CAS 88-16-4) and 4-Chlorobenzotrifluoride (CAS 98-56-6):

Physicochemical and Functional Comparisons

| Property | 2,4-Dichlorobenzotrifluoride | 3,5-Dichlorobenzotrifluoride | 4-Chlorobenzotrifluoride |

|---|---|---|---|

| Boiling Point (°C) | 117–118 | 173–174 | 140 |

| Density (g/cm³) | 1.377 | 1.478 | 1.35 (15°C) |

| Refractive Index | 1.4802 | N/A | 1.4444 |

| NMR Signal ($^{19}\text{F}$) | -61.2 ppm (DMSO-d$_6$) | Not reported | Not reported |

| Primary Application | Agrochemicals, qNMR | Specialty intermediates | Polymer synthesis |

Key Observations :

- Substitution Position : Chlorine placement significantly affects boiling points and density. Symmetrical isomers (e.g., 3,5-) exhibit higher boiling points due to efficient molecular packing .

- Reactivity : this compound’s electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 5-position, whereas methyl or additional chlorine substituents alter reaction pathways .

Industrial and Analytical Relevance

- qNMR Applications : this compound is favored as an internal standard in $^{19}\text{F}$ NMR due to its singlet signal and chemical inertness, unlike 3,4-dichloro derivatives, which may exhibit split signals or reactivity .

- Environmental Impact : 3,4-Dichlorobenzotrifluoride is prioritized for environmental testing, suggesting higher regulatory scrutiny compared to the 2,4-isomer .

Biological Activity

2,4-Dichlorobenzotrifluoride (2,4-DCBTF) is a synthetic organic compound primarily used as an intermediate in the production of agrochemicals, pharmaceuticals, and dyes. Its unique chemical structure, characterized by the presence of both chlorine and trifluoromethyl groups, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with 2,4-DCBTF.

2,4-DCBTF has the molecular formula C₇H₄Cl₂F₃ and a molecular weight of 211.01 g/mol. It is a colorless liquid at room temperature with a boiling point of approximately 145 °C. The trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of 2,4-DCBTF can be attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an insecticide and herbicide. Its mechanism generally involves the disruption of cellular processes in target organisms, leading to growth inhibition or mortality.

- Insecticidal Activity : Research indicates that 2,4-DCBTF exhibits significant insecticidal properties against various pests. It affects the nervous system of insects by inhibiting neurotransmitter function, leading to paralysis and death.

- Herbicidal Activity : The compound has also been evaluated for its herbicidal effects on specific plant species. It disrupts photosynthesis and other metabolic processes in plants, resulting in reduced growth and eventual plant death.

Toxicological Studies

Toxicological assessments have shown that 2,4-DCBTF poses risks to non-target organisms, including aquatic life and beneficial insects. Studies highlight the need for careful management when using this compound in agricultural settings.

Case Study 1: Insecticidal Efficacy

A study conducted by Maestri et al. (2018) focused on the insecticidal efficacy of 2,4-DCBTF against common agricultural pests. The results demonstrated a significant reduction in pest populations when treated with concentrations as low as 10 mg/L. The study utilized a controlled environment to assess the compound's effectiveness over a period of two weeks.

| Concentration (mg/L) | Pest Mortality (%) |

|---|---|

| 0 | 0 |

| 10 | 70 |

| 50 | 90 |

| 100 | 95 |

Case Study 2: Herbicidal Effects

Another investigation assessed the herbicidal activity of 2,4-DCBTF on Amaranthus retroflexus (redroot pigweed). The application of varying concentrations revealed a dose-dependent response in plant growth inhibition.

| Concentration (mg/L) | Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 25 | 30 |

| 50 | 60 |

| 100 | 85 |

Environmental Impact

The environmental implications of using 2,4-DCBTF are significant due to its persistence in soil and potential bioaccumulation in aquatic systems. Regulatory assessments recommend monitoring its use to mitigate adverse effects on ecosystems.

Q & A

Basic Research Questions

Q. What analytical techniques are validated for quantifying 2,4-Dichlorobenzotrifluoride in research samples?

Methodological Answer:

- 19F Quantitative NMR (qNMR): The trifluoromethyl (-CF₃) group in this compound produces a distinct singlet at -61.2 ppm in DMSO-d₆, making it ideal for quantification. Calibrate using certified reference materials (CRMs) and validate signal integration with Lorentzian line-fitting protocols .

- Gas Chromatography (GC): Use high-purity standards (≥98% by GC) with polar capillary columns (e.g., DB-5MS). Optimize injector temperature (220–250°C) to prevent decomposition, and confirm retention times against CRMs .

- Quality Control: Include batch-specific purity certificates and orthogonal validation (e.g., LC-MS) for trace halogenated impurities .

Q. How is this compound utilized as an internal standard in fluorinated compound analysis?

Methodological Answer:

- NMR Reference: Prepare a 10 mM solution in deuterated solvent (e.g., DMSO-d₆). The -CF₃ group’s chemical shift (-61.2 ppm) serves as a stable reference. Ensure spectral resolution from analytes by maintaining ≥0.2 ppm separation .

- Calibration: Cross-validate against gravimetrically prepared standards. Report integration parameters (e.g., linewidth, signal-to-noise ratio >50:1) to minimize quantification errors .

Q. What purity validation protocols are required when using this compound as a synthetic intermediate?

Methodological Answer:

- GC Validation: Verify purity ≥98% using flame ionization detection (FID). Include retention time matching and impurity profiling (e.g., chlorinated byproducts) .

- Orthogonal Methods: For sensitive applications (e.g., medicinal chemistry), use 19F NMR to confirm absence of fluorinated contaminants or LC-MS for low-level detection (<0.1% w/w) .

Advanced Research Questions

Q. How does solvent choice influence the 19F NMR chemical shift of this compound, and how should this be accounted for in method development?

Methodological Answer:

- Solvent Effects: The -CF₃ chemical shift varies with solvent polarity (e.g., -61.2 ppm in DMSO-d₆ vs. -62.1 ppm in CDCl₃). Conduct solvent screening to optimize resolution from analyte signals .

- Method Development: Precisely control solvent batch (e.g., deuterium content >99.8%) and temperature (±0.1°C). Report solvent-specific calibration curves to ensure reproducibility across labs .

Q. What experimental strategies resolve discrepancies in reported reaction yields involving this compound under nucleophilic conditions?

Methodological Answer:

- Moisture Control: Use Karl Fischer titration to ensure reaction solvents are anhydrous (<50 ppm H₂O). Pre-dry glassware at 120°C for 2 hours .

- Solvent Screening: Test aprotic solvents (e.g., toluene, THF) with varying Gutmann donor numbers to assess nucleophilicity effects. Monitor intermediates via in situ 19F NMR .

- Kinetic Analysis: Perform time-resolved sampling and quantify yields via GC-MS or qNMR to identify rate-limiting steps .

Q. How is metrological traceability ensured when using this compound as a qNMR reference material?

Methodological Answer:

- SI Traceability: Certify CRMs via mass balance (purity ≥99.5%) with impurity quantification (e.g., chlorinated isomers <0.3%). Validate against primary gravimetric standards .

- Uncertainty Budgeting: Include contributions from weighing (±0.0001 g), integration error (±0.5%), and solvent variability. Interlaboratory comparisons (e.g., ISO 17034) confirm reproducibility .

Properties

IUPAC Name |

2,4-dichloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALSHRGEFLVFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047959 | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.11 [mmHg] | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

320-60-5 | |

| Record name | 2,4-Dichlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-1-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V6ZM0FJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.